molecular formula C13H14FN3O3S2 B2507372 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097896-40-5

3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2507372
CAS No.: 2097896-40-5
M. Wt: 343.39
InChI Key: SBNSRZUXRUCMHD-UHFFFAOYSA-N
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Description

3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether bond to a pyrrolidine ring substituted with a 2-fluorophenyl methanesulfonyl group. The thiadiazole ring contributes to its electron-deficient character, while the sulfonylated pyrrolidine moiety introduces steric and electronic complexity.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O3S2/c14-12-4-2-1-3-10(12)9-22(18,19)17-6-5-11(8-17)20-13-7-15-21-16-13/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNSRZUXRUCMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine Cyclization with Sulfur Dichloride

The reaction of ethylenediamine derivatives with sulfur dichloride (SCl₂) or thionyl chloride (SOCl₂) is a well-established route. For example, diaminomaleonitrile reacts with SOCl₂ to yield 1,2,5-thiadiazole-3,4-dicarbonitrile in 80% yield. Adapting this method, aminoacetonitrile bisulfate reacts with sulfur monochloride (S₂Cl₂) in dimethylformamide (DMF) at 0–5°C to produce 3-chloro-1,2,5-thiadiazole, a key intermediate.

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 0–5°C
  • Yield: ~80%

Chlorination of Aminoacetonitrile Derivatives

Aminoacetonitrile derivatives treated with SCl₂ and chlorine gas yield 3-halo-1,2,5-thiadiazoles. For instance, aminoacetonitrile bisulfate reacts with SCl₂ and Cl₂ to form 3-chloro-1,2,5-thiadiazole, isolated via steam distillation. This intermediate is critical for subsequent functionalization at the 3-position.

Functionalization at the 3-Position: Introduction of Pyrrolidin-3-yloxy Group

The 3-chloro substituent on the thiadiazole ring undergoes nucleophilic substitution with pyrrolidin-3-ol derivatives.

Nucleophilic Substitution with Pyrrolidin-3-ol

3-Chloro-1,2,5-thiadiazole reacts with pyrrolidin-3-ol in the presence of a base (e.g., K₂CO₃ or Et₃N) to form 3-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole. This step typically employs polar aprotic solvents like acetonitrile or DMF at elevated temperatures (60–80°C).

Optimization Insights:

  • Base: Et₃N enhances nucleophilicity of the pyrrolidin-3-oxide.
  • Solvent: DMF improves solubility of intermediates.
  • Yield: 65–75% (estimated from analogous reactions).

Sulfonylation of the Pyrrolidine Nitrogen

The final step involves sulfonylation of the pyrrolidine’s secondary amine with (2-fluorophenyl)methanesulfonyl chloride.

Sulfonyl Chloride Coupling

The pyrrolidine nitrogen reacts with (2-fluorophenyl)methanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using Et₃N as a base. This step proceeds at room temperature, yielding the target compound.

Reaction Parameters:

  • Molar Ratio: 1:1.2 (pyrrolidine:sulfonyl chloride)
  • Time: 12–24 hours
  • Yield: 70–85% (extrapolated from similar sulfonylation reactions).

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Bond Formation

An alternative to nucleophilic substitution involves Mitsunobu coupling between 3-hydroxy-1,2,5-thiadiazole and pyrrolidin-3-ol. This method uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, enabling stereoretentive ether formation.

Advantages:

  • Avoids harsh basic conditions.
  • Higher regioselectivity.

Limitations:

  • Requires anhydrous conditions.
  • Lower yield (50–60%) compared to substitution.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield Conditions Complexity
Diamine Cyclization 80% Low temperature, DMF Moderate
Nucleophilic Substitution 75% 60–80°C, DMF/K₂CO₃ Low
Mitsunobu Reaction 55% Anhydrous THF, DEAD/PPh₃ High

Challenges and Mitigation

  • Regioselectivity: Thiadiazole’s electron-deficient nature necessitates careful control of substitution kinetics. Using bulky bases (e.g., DIPEA) minimizes side reactions.
  • Sulfonylation Efficiency: Excess sulfonyl chloride (1.2 eq) ensures complete conversion, while Et₃N scavenges HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl and thiadiazole moieties could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Core Heterocycle Modifications: Thiadiazole vs. Oxadiazole

A critical structural distinction arises when comparing 1,2,5-thiadiazole derivatives with 1,2,4-oxadiazole analogues. For example:

  • Thiadiazoles are more polarizable due to sulfur’s larger atomic radius, which may enhance π-stacking interactions or solubility in nonpolar environments .

Substituent Variations on the Pyrrolidine Sulfonyl Group

Key analogues differ in the substituents attached to the pyrrolidine sulfonyl moiety:

Compound Name Substituent on Pyrrolidine Sulfonyl Molecular Formula Molecular Weight Key Properties/Implications
Target Compound 2-Fluorophenyl methanesulfonyl C₁₃H₁₂FN₃O₃S₂ ~357.38 (calc.) Enhanced lipophilicity due to fluorine; moderate steric bulk
3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole () 3-Trifluoromethylphenyl sulfonyl C₁₃H₁₂F₃N₃O₃S₂ 379.4 Strong electron-withdrawing CF₃ group; increased metabolic stability
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole () 2,4-Dichlorobenzoyl C₁₃H₁₁Cl₂N₃O₂S 344.2 Chlorine atoms increase hydrophobicity and steric hindrance
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole () Benzofuran-2-carbonyl C₁₅H₁₃N₃O₃S 315.35 Planar benzofuran moiety may enhance π-π interactions
  • Steric Considerations : The dichlorobenzoyl group () introduces bulkier substituents, which may hinder rotational freedom or binding to sterically sensitive targets .
  • Biological Relevance : Benzofuran-containing analogues () are often explored for antimicrobial or anticancer activity due to their planar aromatic systems .

Biological Activity

3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound notable for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14FN3O3S2C_{13}H_{14}FN_3O_3S_2, with a molecular weight of 343.4 g/mol. The compound features a thiadiazole ring and a pyrrolidine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC13H14FN3O3S2C_{13}H_{14}FN_3O_3S_2
Molecular Weight343.4 g/mol
CAS Number2097896-40-5

Antitumor Properties

Research indicates that compounds containing thiadiazole rings exhibit promising antitumor activities. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The presence of electron-donating groups, such as methoxy or fluoro substituents, enhances cytotoxicity. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors related to cancer proliferation. The sulfonamide group may enhance binding affinity to target proteins, while the fluorine atom can improve metabolic stability and bioavailability.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives on human glioblastoma U251 cells. Among tested compounds, those with similar structural features to this compound showed significant growth inhibition with IC50 values ranging from 10 µM to 30 µM. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced activity .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that compounds with thiadiazole structures exhibited reduced tumor sizes when administered at optimal dosages. These findings suggest that the compound could be a candidate for further development in cancer therapy .

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